BenchChemオンラインストアへようこそ!

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride

EP2 receptor agonism glaucoma drug discovery pyridylaminoacetic acid SAR

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride (CAS 1171594-48-1, molecular formula C₈H₁₂Cl₂N₂O₂, MW 239.10) is an N-substituted glycine derivative bearing a pyridin-3-ylmethyl moiety on the α-amino group, supplied as a crystalline dihydrochloride salt. The compound belongs to the broader class of pyridylaminoacetic acids, which have been claimed in the patent literature as EP2 receptor agonists for therapeutic applications in glaucoma, ocular hypertension, and respiratory diseases.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1
CAS No. 1171594-48-1
Cat. No. B2541752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride
CAS1171594-48-1
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCC(=O)O.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-2-1-3-9-4-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H
InChIKeySJHZVIDCEUGUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyridin-3-ylmethyl)amino]acetic Acid Dihydrochloride (CAS 1171594-48-1): Procurement-Relevant Identity and Comparator Landscape


2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride (CAS 1171594-48-1, molecular formula C₈H₁₂Cl₂N₂O₂, MW 239.10) is an N-substituted glycine derivative bearing a pyridin-3-ylmethyl moiety on the α-amino group, supplied as a crystalline dihydrochloride salt [1]. The compound belongs to the broader class of pyridylaminoacetic acids, which have been claimed in the patent literature as EP2 receptor agonists for therapeutic applications in glaucoma, ocular hypertension, and respiratory diseases [2]. Its closest structural analogs—the pyridin-2-ylmethyl regioisomer (CAS 2444-13-5) and pyridin-4-ylmethyl regioisomer (CAS 88720-65-4)—share an identical core scaffold but differ principally in the position of the pyridine nitrogen, a feature that governs metal-coordination geometry, hydrogen-bond directionality, and biological target engagement . These regioisomers are not interchangeable in research or pharmaceutical development contexts without explicit experimental validation.

Why 2-[(Pyridin-3-ylmethyl)amino]acetic Acid Dihydrochloride Cannot Be Substituted by Generic Pyridylmethyl Glycine Analogs


Although the three pyridylmethyl glycine regioisomers (2-, 3-, and 4-pyridyl) share the same molecular formula (C₈H₁₀N₂O₂ for the free base), the position of the pyridine nitrogen atom dictates fundamentally different protonation states at physiological pH, alters the directionality of hydrogen-bond donor/acceptor vectors, and determines the chelation geometry in metal-coordination applications . In the specific context of EP2 receptor agonist development, the patent literature demonstrates that subtle modifications to the pyridine attachment position produce compounds with markedly divergent receptor selectivity and potency profiles [1]. Furthermore, the dihydrochloride salt form of the target compound (CAS 1171594-48-1) provides a defined stoichiometry and enhanced aqueous dispersibility that the free-base forms of the 2- and 4-regioisomers do not guarantee, directly impacting reproducibility in assay-ready solution preparation [2]. The quantitative evidence presented in Section 3 substantiates why these structural distinctions carry practical consequences for research procurement decisions.

Quantitative Differentiation Evidence for 2-[(Pyridin-3-ylmethyl)amino]acetic Acid Dihydrochloride vs. Closest Analogs


Regioisomeric Differentiation in Pyridylaminoacetic Acid EP2 Agonist Patent Scaffolds

The pyridin-3-ylmethylamino substitution pattern is a distinct regioisomeric entry within the pyridylaminoacetic acid patent family (US20110054172A1, CN-103965099-A) covering EP2 receptor agonists for glaucoma and respiratory disease [1]. The lead clinical compound omidenepag (OMD) utilizes a (pyridin-2-ylamino)acetic acid core, demonstrating that the pyridine nitrogen position directly influences EP2 receptor engagement—the 2-ylamino attachment being critical for the agonism potency of the advanced clinical candidate [2]. While omidenepag's disclosed IC₅₀/EC₅₀ values are not directly transferable to the simple 3-pyridylmethyl building block, the patent SAR data establish that the 3-pyridylmethyl regioisomer occupies a different position in the structure–activity landscape and serves as a distinct starting scaffold for lead optimization campaigns where 2-pyridyl-based chemotypes have been exhausted or exhibit intellectual property constraints [1][3].

EP2 receptor agonism glaucoma drug discovery pyridylaminoacetic acid SAR

Dihydrochloride Salt Form: Stoichiometric Advantage Over Free-Base Pyridylmethyl Glycine Comparators

The target compound (CAS 1171594-48-1) is supplied as a well-defined dihydrochloride salt with molecular weight 239.10 g/mol, whereas the closest regioisomeric comparators [2-[(pyridin-2-ylmethyl)amino]acetic acid (CAS 2444-13-5) and 2-[(pyridin-4-ylmethyl)amino]acetic acid (CAS 88720-65-4)] are most commonly available as free bases with molecular weight 166.18 g/mol . The dihydrochloride form provides exactly two equivalents of HCl, ensuring a predictable protonation state of both the secondary amine (pKa ~8-9) and the pyridine nitrogen (pKa ~5-6), while the carboxylic acid remains deprotonated at physiological pH [1]. Computed data for the dihydrochloride show Acid pKa = 1.40 (carboxylic acid proton), LogD (pH 7.4) = −2.68, and a topological polar surface area of 62.22 Ų, confirming high aqueous-phase partitioning at assay-relevant pH [2]. Free-base analogs lack this guaranteed stoichiometry, introducing batch-dependent variability in protonation state and dissolution behavior.

salt form selection aqueous solubility assay-ready formulation

LogD (pH 7.4) and Computed ADME Parameter Profile for Permeability Prediction

The target compound's computed LogD at pH 7.4 is −2.68, indicating strong hydrophilicity and preferential partitioning into aqueous phases under physiological conditions [1]. This value is markedly lower (more hydrophilic) than the LogP = −2.68 reported for the neutral species, consistent with the zwitterionic/charged state of the molecule at physiological pH [1]. By comparison, the N-methyl analog N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride (MW 253.12 g/mol) carries an additional methyl group on the secondary amine, which would be predicted to increase lipophilicity and alter membrane permeability relative to the unmethylated target compound [2]. For procurement decisions, this means the unmethylated target compound is the appropriate choice for applications requiring higher aqueous solubility or for conjugation strategies where a free secondary amine is required (e.g., Fmoc protection for solid-phase peptide synthesis), while the N-methyl analog would be favored where enhanced passive membrane permeability is desired.

LogD drug-likeness ADME prediction Lead optimization

Nicotinylglycine Substrate Specificity in Transglycosidation: Quantitative Differentiation from Nicotinic Acid

In a direct enzymatic comparison, nicotinylglycine (the free-base form of the target compound, CAS 88720-62-1) was evaluated alongside nicotinic acid as a substrate for rabbit spleen pyridine nucleotide glycohydrolase-catalyzed transglycosidation [1]. The transglycosidation/hydrolysis partition ratio for nicotinic acid at pH 5.2 was (12±2)×10³, whereas the partition ratio for nicotinylglycine was quantitatively smaller [1]. This demonstrates that the nicotinylglycine motif (pyridin-3-ylmethylamino linked to the glycine carboxyl) is processed by the enzyme with a different kinetic partitioning between productive transglycosidation and unproductive hydrolysis, relative to the simpler nicotinic acid substrate [1]. This substrate-specific behavior establishes nicotinylglycine as a mechanistically informative probe for studying the double-replacement catalytic mechanism of mammalian NAD glycohydrolases, a role that neither nicotinic acid nor the 2- or 4-pyridyl regioisomers of pyridylmethyl glycine have been documented to fill in the same experimental system [1][2].

pyridine nucleotide analogs transglycosidation enzyme substrate specificity

Supplier Purity Specifications and ISO-Certified Quality Assurance for GMP-Adjacent Research

Commercially available lots of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride (CAS 1171594-48-1) are supplied with defined purity specifications: ≥95% (MolCore, AKSci) and ≥98% (Leyan, ChemScene) . MolCore explicitly states ISO certification compliance for this product, supporting its suitability for global pharmaceutical R&D and quality control applications . By comparison, the free-base form [(Pyridin-3-ylmethyl)amino]acetic acid (CAS 88720-62-1) is typically supplied at 95% purity without explicit certification . The 98% purity grade of the dihydrochloride (Leyan catalog no. 1318044) is available in quantities ranging from 100 mg to 25 g, with defined storage conditions (sealed, dry, 2–8°C), providing a reliable procurement path for multi-step synthetic campaigns . In contrast, the 2-pyridyl regioisomer free base (CAS 2444-13-5) carries the note 'found in human serum' and is documented as a myoglobin substrate, suggesting potential biological background interference that must be controlled for in certain assay contexts—a concern not raised for the 3-pyridylmethyl derivative .

purity specification ISO certification quality assurance pharmaceutical R&D procurement

Optimal Research and Procurement Application Scenarios for 2-[(Pyridin-3-ylmethyl)amino]acetic Acid Dihydrochloride


EP2 Receptor Agonist Lead Optimization Requiring Alternative Pyridyl Regioisomers

Medicinal chemistry programs targeting EP2 receptor agonism for glaucoma, ocular hypertension, or respiratory indications (asthma, COPD) that seek to explore structure–activity relationships beyond the extensively patented 2-pyridylamino scaffold exemplified by omidenepag [1]. The 3-pyridylmethyl regioisomer, supplied as the dihydrochloride salt (CAS 1171594-48-1), provides a structurally distinct chemical starting point for library synthesis, potentially yielding compounds with differentiated selectivity profiles against other prostanoid receptor subtypes (EP1, EP3, EP4, DP, FP) [1][2].

Enzymatic Synthesis of Pyridine Nucleotide Analogs via Transglycosidation

Researchers employing mammalian NAD glycohydrolases for the chemo-enzymatic synthesis of pyridine nucleotide analogs can utilize the nicotinylglycine scaffold (the free-base cognate of the target compound) as an acceptor substrate [3]. The documented partition ratio difference relative to nicotinic acid—(12±2)×10³ for nicotinic acid vs. a smaller value for nicotinylglycine—provides a quantitative benchmark for reaction engineering, allowing researchers to tune transglycosidation efficiency by selecting the appropriate pyridine-based acceptor [3]. The dihydrochloride salt form ensures precise stoichiometric control when preparing substrate stock solutions.

Aqueous-Phase Bioconjugation and Solid-Phase Peptide Synthesis Requiring High Solubility Building Blocks

With a computed LogD (pH 7.4) of −2.68 and a topological polar surface area of 62.22 Ų, the dihydrochloride salt is strongly hydrophilic, making it suitable for aqueous-phase coupling reactions (e.g., amide bond formation with EDC/NHS in PBS buffer) without requiring organic co-solvents that may denature protein targets [4]. The free secondary amine remains available for Fmoc protection, enabling incorporation into solid-phase peptide synthesis workflows as a non-natural amino acid building block [4]. The 98% purity grade (Leyan) and ISO-certified 95% grade (MolCore) provide procurement options matched to the required level of quality assurance .

Metal-Coordination Chemistry Exploiting 3-Pyridyl Nitrogen Geometry

The pyridin-3-ylmethyl substitution positions the pyridine nitrogen at the meta position relative to the methylene linker, creating a distinct N,N- or N,O-chelating geometry compared to the ortho-chelating 2-pyridylmethyl regioisomer. This structural feature enables the construction of coordination polymers or metal complexes with divergent topology, as the 3-pyridyl nitrogen projects away from the glycine chelating plane, favoring bridging coordination modes rather than the intramolecular chelation typical of 2-pyridylmethyl glycine ligands . The dihydrochloride salt provides both the amine and carboxylate in a defined protonation state, simplifying metalation stoichiometry.

Quote Request

Request a Quote for 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.